N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOLLSXSKCNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzamide Formation: The final step involves the reaction of the hydroxypropyl-furan intermediate with 2,5-dimethylbenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can also interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and functional differences between the target compound and related benzamide derivatives:
Detailed Analysis
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : The target compound has a longer hydroxypropyl chain and a furan substituent, whereas ’s analog features a shorter hydroxyethyl group with a tertiary alcohol and a 3-methylbenzamide.
- The hydroxypropyl chain in the target may enhance solubility or conformational flexibility compared to the rigid tertiary alcohol in ’s analog .
Comparison with N-Phenyl-2-furohydroxamic Acid (Compound 11)
- Functional Groups: Compound 11 contains a hydroxamic acid group (strong metal chelator) instead of a benzamide. The target’s hydroxyl group may serve as a hydrogen-bond donor, while the hydroxamic acid in Compound 11 is implicated in antioxidant activity via radical scavenging (DPPH assays) .
- Aromatic Systems : Both compounds incorporate a furan ring, but the target’s 2,5-dimethylbenzamide offers greater steric bulk compared to Compound 11’s phenyl group.
Comparison with N-[1-(Furan-2-yl)...trimethoxybenzamide (Compound 3)
- Substituent Effects : Compound 3’s trimethoxybenzamide group provides electron-rich aromaticity, contrasting with the target’s electron-neutral dimethylbenzamide. The acrylamide linker in Compound 3 may confer rigidity, whereas the hydroxypropyl chain in the target could improve aqueous solubility .
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, biochemical properties, and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
- CAS Number : 1428350-57-5
The presence of a furan ring and a hydroxypropyl group contributes to its distinctive chemical reactivity and biological interactions.
Enzyme Interactions
This compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. Preliminary studies indicate that it may act as an enzyme inhibitor or modulator, affecting cellular signaling pathways and gene expression.
Cellular Effects
Research indicates that this compound may have significant effects on cell function. It has been observed to impact cell signaling pathways, which could lead to alterations in cellular metabolism and proliferation. Specific studies have suggested potential anti-inflammatory and anticancer properties .
In Vitro Studies
In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies involving human breast cancer cells indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death.
In Vivo Studies
Animal model studies have further elucidated the pharmacological potential of this compound. Dosing studies revealed dose-dependent effects on tumor growth inhibition in xenograft models. The compound exhibited significant antitumor activity at specific concentrations without notable toxicity to normal tissues .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anticancer and anti-inflammatory effects |
| Furan-2-carboxamide | Structure | Limited biological activity |
| 2,5-Dimethylbenzamide | Structure | Minimal enzyme interaction |
This table highlights the unique combination of functional groups in this compound that confer distinct biological properties compared to its analogs.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Anti-inflammatory Effects : In another investigation focusing on inflammatory models, this compound was shown to reduce pro-inflammatory cytokine levels (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
